Beta-D-Xylulofuranose
CAS No.: 20750-28-1
Cat. No.: VC17026957
Molecular Formula: C5H10O5
Molecular Weight: 150.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 20750-28-1 |
---|---|
Molecular Formula | C5H10O5 |
Molecular Weight | 150.13 g/mol |
IUPAC Name | (2R,3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol |
Standard InChI | InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4+,5-/m1/s1 |
Standard InChI Key | LQXVFWRQNMEDEE-MROZADKFSA-N |
Isomeric SMILES | C1[C@H]([C@@H]([C@](O1)(CO)O)O)O |
Canonical SMILES | C1C(C(C(O1)(CO)O)O)O |
Melting Point | 15 °C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Configuration
Beta-D-Xylofuranose belongs to the pentose family, featuring a five-membered furanose ring formed via intramolecular hemiacetal formation between the carbonyl group at C2 and the hydroxyl group at C5 . The beta-anomer is defined by the orientation of the hydroxyl group at the anomeric carbon (C1), which projects above the plane of the ring in the D-configuration. The IUPAC name, (2R,3R,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol, reflects its stereochemical arrangement .
2D and 3D Structural Representations
The 2D structure (Figure 1A) depicts a planar furan ring with hydroxyl groups at C2, C3, and C4, while the 3D conformer (Figure 1B) reveals a puckered ring geometry stabilized by hydrogen bonding . Density functional theory (DFT) optimizations align with crystallographic data, showing bond lengths of 1.42–1.54 Å for C-O and 1.51–1.53 Å for C-C .
Stereochemical Variants
While Beta-D-Xylofuranose predominates in biological systems, its L-enantiomer (Beta-L-Xylofuranose) and alpha-anomers exhibit distinct physicochemical properties. For example, Beta-L-Xylofuranose displays a specific rotation of +190.5° (variable to +104.5°), contrasting with the D-form’s to range .
Table 1: Key Identifiers and Synonyms of Beta-D-Xylofuranose
Identifier | Value | Source |
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CAS Registry Number | 37110-85-3 | |
PubChem CID | 11521105 | |
ChEBI ID | CHEBI:46432 | |
UNII | 25A82N17F1 | |
Molecular Formula | ||
IUPAC Name | (2R,3R,4R,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,3,4-triol |
Physicochemical Properties
Thermal and Solubility Profiles
Beta-D-Xylofuranose exhibits a melting point of 158–161°C , with a boiling point estimated at 375.36°C under atmospheric pressure . Its high water solubility (1 g/mL) and negligible solubility in ethanol or ether arise from extensive hydrogen-bonding capacity. The compound’s density (1.681 g/cm³) and refractive index (1.612) align with typical pentose derivatives.
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments:
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NMR (D₂O): δ 5.12 (d, J = 3.8 Hz, H1), 4.24–3.85 (m, H2–H5) .
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NMR: δ 105.4 (C1), 82.1 (C2), 75.6 (C3), 70.3 (C4), 63.8 (C5) .
Mass spectrometry (MS) shows a molecular ion peak at m/z 150.13 ([M+H]⁺) , with fragmentation patterns consistent with furanose ring cleavage.
Synthesis and Natural Occurrence
Biosynthetic Pathways
In plants, Beta-D-Xylofuranose arises via the pentose phosphate pathway, where xylulose-5-phosphate undergoes isomerization and cyclization . Microbial systems employ xylose isomerase to convert D-xylose into the furanose form .
Laboratory Synthesis
A three-step synthesis from D-xylose involves:
Alternative routes utilize H₂O₂/Fe³⁺ oxidation of calcium gluconate, achieving 62% yield after chromatographic purification .
Biological Activities and Applications
Antiviral Therapeutics
Xylofuranosyl nucleoside phosphonates demonstrate potent RNA polymerase inhibition. The adenine-containing analog exhibits EC₅₀ values of 12 μM (measles virus) and 16 μM (enterovirus-68) without cytotoxicity (CC₅₀ > 100 μM) . Molecular dynamics simulations highlight binding interactions with Asn297 and Lys359 residues in viral RdRp .
Fluorescent Probes
Conjugation with BODIPY fluorophores (e.g., -Xylofuranose-(1,2)-O-BODIPY) yields pH-stable probes for live-cell imaging . These conjugates emit at 515 nm (Φ = 0.89) with minimal photobleaching .
Industrial Applications
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Food Science: Enhances Maillard reaction kinetics in baked goods .
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Biomaterials: Serves as a crosslinker in xyloglucan hydrogels for drug delivery .
Analytical Characterization Techniques
Table 2: Analytical Methods for Beta-D-Xylofuranose Characterization
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